3-Chloro-6-fluoro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide, also known as BT2F, is a synthetically derived benzothiophene carboxylate derivative. [ [] ] It is classified as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [ [] ] In scientific research, BT2F is primarily studied for its potential to increase branched-chain amino acid (BCAA) oxidation and consequently reduce BCAA levels in vivo. [ [] ]
3-Chloro-6-fluoro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide (BT2F) acts as an allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK). [ [] ] It binds to a specific allosteric site on BDK, distinct from the active site where ATP binds. [ [] ] This binding triggers conformational changes in the N-terminal domain of BDK, causing its dissociation from the branched-chain α-ketoacid dehydrogenase complex (BCKDC). [ [] ] This dissociation ultimately leads to an increase in the residual activity of BCKDC, the enzyme responsible for the catabolism of branched-chain amino acids (BCAAs). [ [] ] The released BDK is then more susceptible to degradation in vivo, further contributing to the enhanced BCAA oxidation. [ [] ]
3-Chloro-6-fluoro-N-(1-propyl-4-piperidinyl)-1-benzothiophene-2-carboxamide (BT2F) has shown promising results in in vitro and in vivo studies for increasing BCAA oxidation and reducing BCAA levels. [ [] ] This suggests its potential therapeutic application for disorders associated with elevated BCAA concentrations, such as maple syrup urine disease, obesity, and type 2 diabetes. [ [] ] In these conditions, impaired BCAA catabolism contributes to metabolic dysregulation. By inhibiting BDK, BT2F can enhance BCAA degradation, potentially leading to improved metabolic outcomes.
CAS No.: 2381-87-5
CAS No.: 480-09-1
CAS No.: